

Application Note: Preparation and Characterization of DSPE-PEG-Fluor 594 Micelles

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Compound of Interest

Compound Name: DSPE-PEG-Fluor 594, MW 2000

Cat. No.: B12377749

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Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG) is an amphiphilic block copolymer widely utilized in drug delivery systems.[1][2] Its structure, composed of a hydrophobic DSPE lipid tail and a hydrophilic PEG chain, facilitates the self-assembly into core-shell micellar structures in aqueous solutions.[1] These micelles serve as effective nanocarriers for hydrophobic drugs, sequestering them within the hydrophobic core.[1][3] The PEGylated corona provides a "stealth" characteristic, which can reduce recognition by the reticuloendothelial system, thereby prolonging systemic circulation time and enhancing accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[1][3] The incorporation of a fluorescent probe, such as Fluor 594, into the DSPE-PEG conjugate allows for the visualization and tracking of the micelles in vitro and in vivo. This document provides detailed protocols for the preparation and characterization of DSPE-PEG-Fluor 594 micelles.

Physicochemical Properties of DSPE-PEG Micelles

The characteristics of DSPE-PEG micelles are influenced by factors such as the length of the PEG chain and the composition of the aqueous medium.[4][5] Below is a summary of typical quantitative data for DSPE-PEG micelles.

Property	DSPE-PEG2000	DSPE-PEG5000	Notes
Critical Micelle Concentration (CMC)	~0.5-1.5 μM [4]	~1.0-1.5 μM [4]	CMC can be higher in pure water compared to buffer solutions. [5]
Hydrodynamic Diameter	~10-20 nm [6] [7]	Generally larger than DSPE-PEG2000 micelles	Size is dependent on concentration and solvent. [5] [8]
Zeta Potential	Near neutral (~ -2.7 mV) [9]	Near neutral	The PEG layer shields the negative charge of the phosphate group. [9]
Aggregation Number (Nagg)	~90 in saline solution [5]	Varies	The number of monomers per micelle.

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-Fluor 594 Micelles via Thin-Film Hydration

This method is suitable for preparing empty fluorescently labeled micelles.

Materials:

- DSPE-PEG-Fluor 594
- Organic solvent (e.g., chloroform or a chloroform/methanol mixture)
- Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or 10 mM HEPES buffered saline)
- Round-bottom flask
- Rotary evaporator

- Water bath sonicator or extruder
- 0.22 μm syringe filter

Procedure:

- **Dissolution:** Dissolve a known amount of DSPE-PEG-Fluor 594 in the organic solvent in a round-bottom flask.
- **Film Formation:** Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 60°C) to form a thin, uniform lipid film on the inner surface of the flask.[\[1\]](#)
- **Drying:** Dry the film under high vacuum for at least 2 hours to remove any residual solvent.[\[1\]](#)
- **Hydration:** Hydrate the thin film with the desired volume of aqueous buffer, pre-heated to a temperature above the phase transition temperature of DSPE (approximately 60°C).[\[10\]](#)
- **Micelle Formation:** Gently agitate the flask at 60°C for 30-60 minutes to facilitate the self-assembly of the micelles. The solution should become clear or translucent.
- **Sonication (Optional):** For a more uniform size distribution, the micelle solution can be sonicated in a bath sonicator for 5-10 minutes.
- **Filtration:** Cool the solution to room temperature and filter it through a 0.22 μm syringe filter to remove any large aggregates and sterilize the solution.[\[1\]](#)[\[10\]](#)
- **Storage:** Store the prepared micelle solution at 4°C.

Protocol 2: Characterization of DSPE-PEG-Fluor 594 Micelles

2.1: Size and Zeta Potential Measurement using Dynamic Light Scattering (DLS)

Procedure:

- Dilute a small aliquot of the micelle solution with the same aqueous buffer used for hydration to an appropriate concentration for DLS analysis.

- Transfer the diluted sample to a disposable cuvette.
- Measure the hydrodynamic diameter (size distribution) and Polydispersity Index (PDI) using a DLS instrument.
- For zeta potential measurement, transfer the diluted sample to a specific zeta potential cell.
- Measure the electrophoretic mobility to determine the zeta potential.

2.2: Determination of Critical Micelle Concentration (CMC) using a Fluorescent Probe

This protocol uses a hydrophobic fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of the micelles.

Materials:

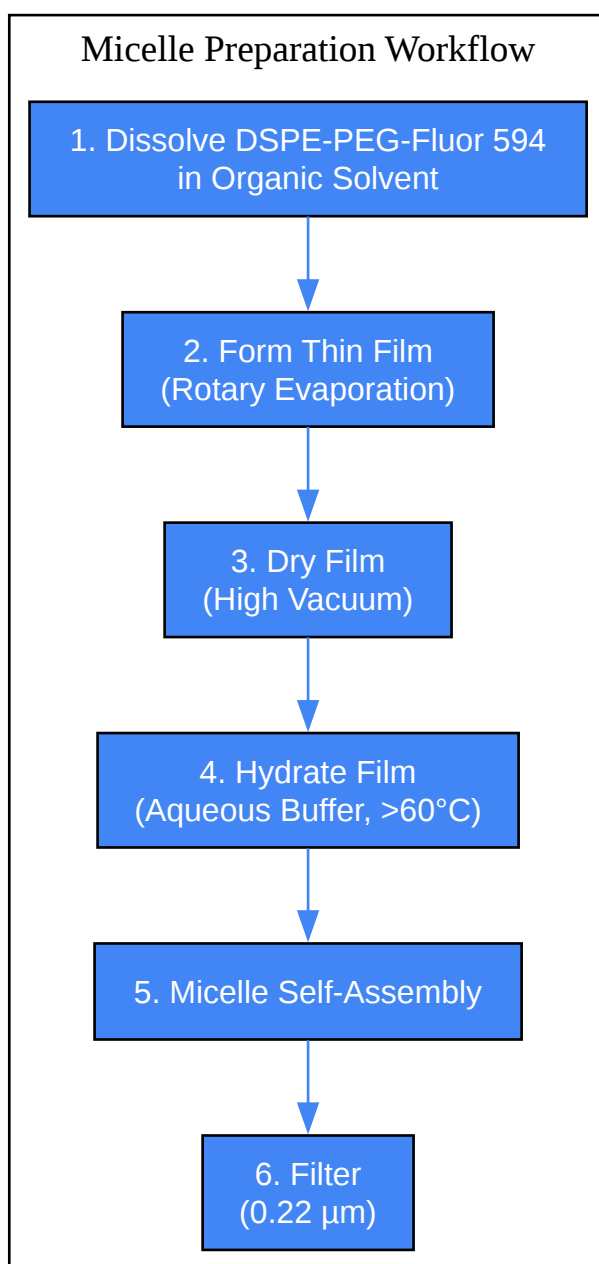
- Pyrene stock solution in a volatile organic solvent (e.g., acetone)
- A series of concentrations of DSPE-PEG-Fluor 594 in the aqueous buffer
- Fluorometer

Procedure:

- Prepare a series of dilutions of the DSPE-PEG-Fluor 594 micelle solution in the aqueous buffer.
- Add a small aliquot of the pyrene stock solution to each dilution to achieve a final concentration of approximately 0.6 μM .[\[10\]](#)
- Evaporate the organic solvent from the pyrene stock solution.
- Incubate the samples overnight at room temperature in the dark to allow the pyrene to partition into the micelle cores.[\[10\]](#)
- Measure the fluorescence emission spectrum of pyrene (excitation at $\sim 335\text{ nm}$).

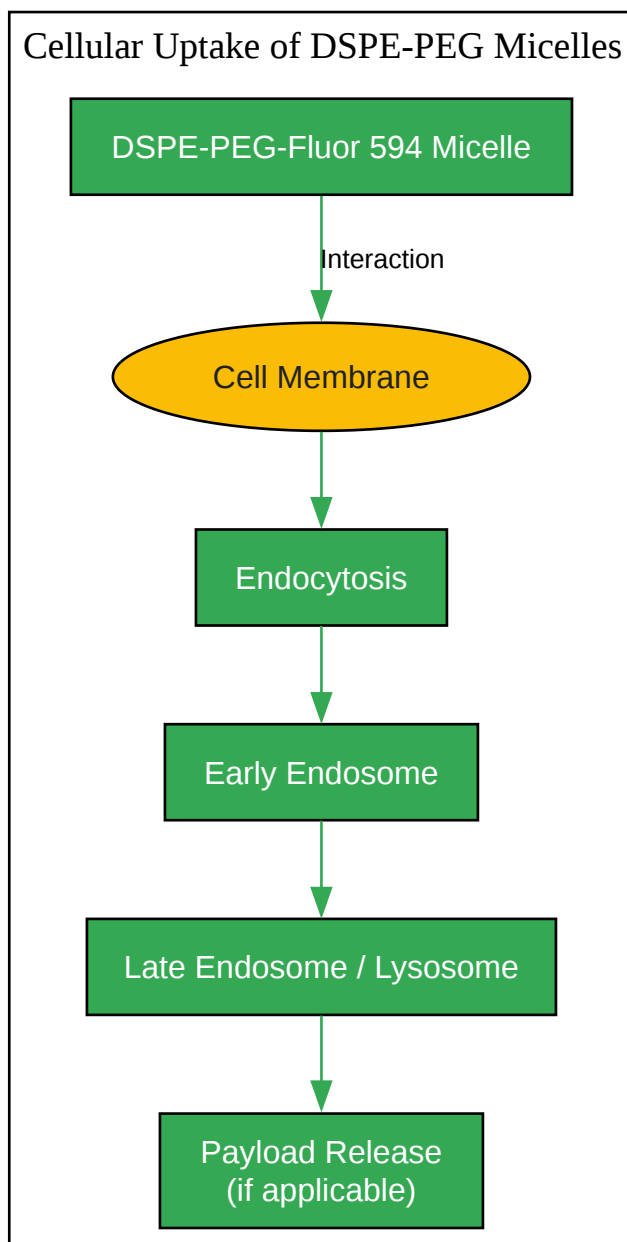
- Plot the ratio of the intensity of the first vibronic peak (I_1) to the third vibronic peak (I_3) against the logarithm of the DSPE-PEG-Fluor 594 concentration.
- The CMC is determined from the inflection point of this plot, where a significant drop in the I_1/I_3 ratio occurs, indicating the formation of micellar structures.[11]

Visualizations



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Caption: Workflow for DSPE-PEG-Fluor 594 micelle preparation.



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Caption: General pathway for cellular uptake of micelles.

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